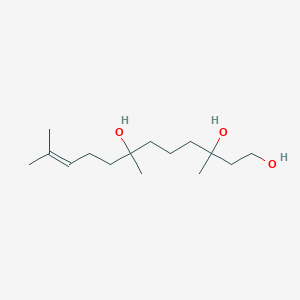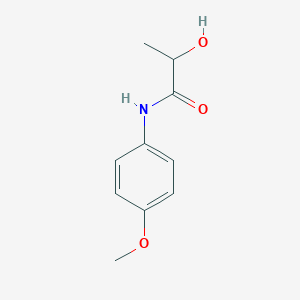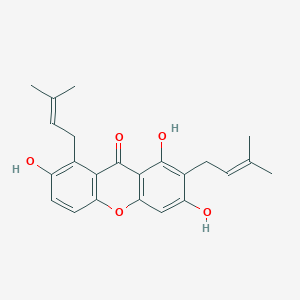
6-Deoxy-gamma-mangostin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Deoxy-gamma-mangostin involves the chemical modification of α-mangostin, which is isolated from the pericarps of the mangosteen fruit . The synthetic process typically includes the following steps:
Isolation of α-mangostin: This is achieved through solvent extraction and chromatographic techniques.
Chemical Modification: The isolated α-mangostin undergoes chemical reactions to introduce the desired functional groups, resulting in the formation of this compound.
Industrial Production Methods: The scalability of these methods depends on the availability of raw materials and the efficiency of the extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions: 6-Deoxy-gamma-mangostin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed:
Scientific Research Applications
6-Deoxy-gamma-mangostin has a wide range of scientific research applications, including:
Chemistry:
Synthesis of Derivatives: It serves as a precursor for the synthesis of various xanthone derivatives with potential therapeutic properties.
Biology:
Antioxidant Activity: It exhibits significant antioxidant activity, which is beneficial in protecting cells from oxidative stress.
Anti-inflammatory Activity: It has been shown to reduce inflammation in various biological models.
Medicine:
Anticancer Activity: It has demonstrated cytotoxic effects against various cancer cell lines, making it a potential candidate for anticancer drug development.
Antibacterial Activity: It exhibits antibacterial properties, which can be utilized in developing new antibacterial agents.
Industry:
Mechanism of Action
The mechanism of action of 6-Deoxy-gamma-mangostin involves several molecular targets and pathways:
Antioxidant Activity: It neutralizes free radicals by donating electrons, thereby preventing cellular damage caused by oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Comparison with Similar Compounds
6-Deoxy-gamma-mangostin is compared with other similar compounds, such as α-mangostin, β-mangostin, and γ-mangostin . These compounds share similar structural features but differ in their functional groups and biological activities:
α-Mangostin: Known for its potent anticancer and antioxidant activities.
β-Mangostin: Exhibits significant antibacterial and anti-inflammatory properties.
γ-Mangostin: Demonstrates strong antioxidant and anti-inflammatory activities.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
105037-94-3 |
|---|---|
Molecular Formula |
C23H24O5 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1,3,7-trihydroxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C23H24O5/c1-12(2)5-7-14-16(24)9-10-18-20(14)23(27)21-19(28-18)11-17(25)15(22(21)26)8-6-13(3)4/h5-6,9-11,24-26H,7-8H2,1-4H3 |
InChI Key |
XEWOBYXKXJFGNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)C |
melting_point |
171 - 174 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


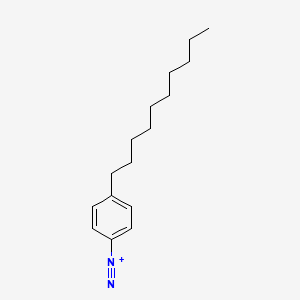
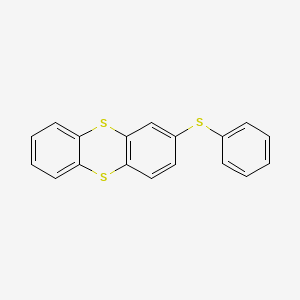


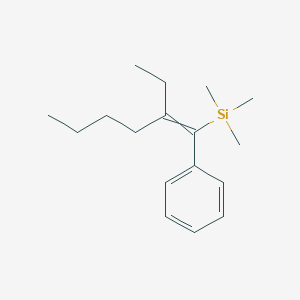
![Diethyl [1-ethoxy-2-(quinolin-2-yl)ethyl]propanedioate](/img/structure/B14338997.png)
![5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid](/img/structure/B14338998.png)

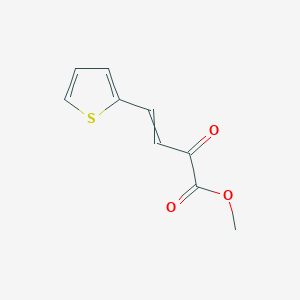
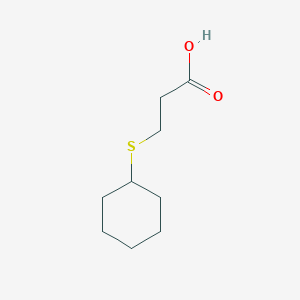
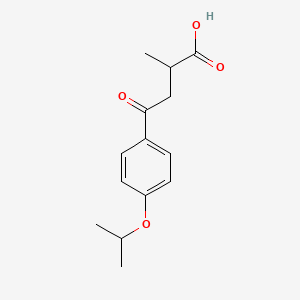
![Thiohydroxylamine, S-[(diethylamino)thioxomethyl]-](/img/structure/B14339027.png)
